octan-2-yl 2-acetyloxy-3-methylbutanoate

Description

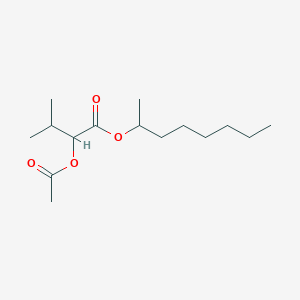

Octan-2-yl 2-acetyloxy-3-methylbutanoate is a branched ester compound characterized by:

- Ester backbone: A 3-methylbutanoate core with an acetyloxy substituent at the 2-position.

- Alkyl chain: An octan-2-yl group (secondary octyl chain) esterified to the carboxylic acid. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the octyl chain) and hydrolytic sensitivity (from the acetyloxy group).

Properties

CAS No. |

61841-33-6 |

|---|---|

Molecular Formula |

C15H28O4 |

Molecular Weight |

272.38 g/mol |

IUPAC Name |

octan-2-yl 2-acetyloxy-3-methylbutanoate |

InChI |

InChI=1S/C15H28O4/c1-6-7-8-9-10-12(4)18-15(17)14(11(2)3)19-13(5)16/h11-12,14H,6-10H2,1-5H3 |

InChI Key |

GQUWMIYOCXQMLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)OC(=O)C(C(C)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octan-2-yl 2-acetyloxy-3-methylbutanoate typically involves the esterification of 2-acetyloxy-3-methylbutanoic acid with octan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the ester is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Octan-2-yl 2-acetyloxy-3-methylbutanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-acetyloxy-3-methylbutanoic acid and octan-2-ol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Transesterification: Alcohol, acid or base catalyst.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Major Products Formed

Hydrolysis: 2-acetyloxy-3-methylbutanoic acid and octan-2-ol.

Transesterification: A different ester and alcohol.

Reduction: Corresponding alcohols.

Scientific Research Applications

Octan-2-yl 2-acetyloxy-3-methylbutanoate has several scientific research applications:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential role in biological systems and metabolic pathways.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of octan-2-yl 2-acetyloxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding acid and alcohol, which can then participate in various biochemical processes.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares octan-2-yl 2-acetyloxy-3-methylbutanoate with structurally related esters and their properties:

| Compound Name | Key Structural Features | Reactivity/Stability Insights | Applications | Reference |

|---|---|---|---|---|

| Octan-3-yl 2-methylbut-2-enoate | Unsaturated ester (but-2-enoate), octan-3-yl | Higher reactivity due to double bond | Polymer precursors, flavorants | |

| Sodium 2-methanesulfonamido-3-methylbutanoate | Sulfonamide substituent, sodium salt | Enhanced water solubility | Pharmaceuticals, enzyme inhibitors | |

| Ethyl 3-oxo-2-phenylbutanoate | Keto group at 3-position, phenyl substituent | Stabilized enolate formation | Synthetic intermediates for APIs | |

| Methyl 2-benzyl-3-oxobutanoate | Benzyl group at 2-position, methyl ester | Steric hindrance affects nucleophilicity | Fragrance synthesis, catalysis | |

| Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate | Benzyloxyimino group, oxo functionality | Chelation potential, photostability | Metal ligands, agrochemicals |

Key Observations :

- Ester Chain Position : The octan-2-yl group in the target compound likely increases lipophilicity compared to shorter-chain analogs (e.g., ethyl or methyl esters), influencing membrane permeability in drug delivery .

- Substituent Effects: The acetyloxy group at the 2-position may enhance hydrolysis rates compared to sulfonamides (stable) or keto groups (enolate-stabilized) .

- Steric and Electronic Factors : Bulky substituents (e.g., benzyl in ) reduce reactivity, whereas electron-withdrawing groups (e.g., oxo in ) promote electrophilic interactions.

Reactivity and Stability Trends

- Hydrolysis Sensitivity: The acetyloxy group in this compound is prone to hydrolysis under acidic or basic conditions, similar to ethyl 2-(hydroxyimino)-3-oxobutanoate . In contrast, sulfonamide-containing analogs (e.g., ) exhibit greater stability due to strong S–N bonds.

- Thermal Stability: Branched esters like 3-methylbutanoate derivatives generally show higher thermal stability than linear-chain analogs (e.g., ethyl acetoacetate in ) due to reduced molecular flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.